This compound is classified as an amine due to the presence of the amine functional group (-NH2) attached to a naphthalene derivative. It can be sourced from various chemical suppliers and is often used as an intermediate in organic synthesis.
The synthesis of (2-Ethoxynaphthalen-1-yl)methanamine can be achieved through several methods, with the following being the most notable:
The molecular structure of (2-Ethoxynaphthalen-1-yl)methanamine consists of a naphthalene ring system substituted at the 2-position with an ethoxy group (-OCH2CH3) and at the 1-position with an amine group (-NH2).
Crystallographic studies can provide insights into bond lengths and angles, confirming the planarity and stability of the compound under various conditions.
(2-Ethoxynaphthalen-1-yl)methanamine participates in several chemical reactions:
The mechanism of action for (2-Ethoxynaphthalen-1-yl)methanamine primarily revolves around its interactions as a nucleophile in various chemical reactions:
Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry can confirm its identity and purity.
(2-Ethoxynaphthalen-1-yl)methanamine has diverse applications across several scientific fields:
Naphthalene (C₁₀H₈), the simplest polycyclic aromatic hydrocarbon, has served as a privileged scaffold in drug discovery since the 19th century. Derived initially from coal tar, its resonance-stabilized bicyclic structure (resonance energy: 61 kcal/mol) enables diverse electrophilic substitutions, facilitating synthetic versatility [5]. Naphthalene derivatives exhibit broad bioactivity due to their planar topology and lipophilicity (LogP ~1.71 for naphthoquinones), allowing optimal membrane penetration and target engagement [2] [5].
Historically, naphthalene-based drugs revolutionized therapeutics:
Table 1: Therapeutic Applications of Key Naphthalene-Based Drugs
| Drug | Therapeutic Class | Biological Target |
|---|---|---|
| Etoposide | Anticancer | Topoisomerase II inhibitor |
| Rifampicin | Antitubercular | RNA polymerase inhibitor |
| Tolnaftate | Antifungal | Squalene epoxidase inhibitor |
| Naftifine | Antifungal | Squalene epoxidase inhibitor |
Modern research exploits naphthalene’s metabolic pathways—epoxidation and quinone formation—to design covalent inhibitors targeting cysteine residues in proteins [2] [5]. Reactive metabolites like 1,2-naphthoquinone generate cytotoxic reactive oxygen species (ROS), expanding applications in oncology and infectious diseases [5].
(2-Ethoxynaphthalen-1-yl)methanamine (C₁₃H₁₅NO) features an ethoxy group (–OC₂H₅) at C2 and an aminomethyl moiety (–CH₂NH₂) at C1 of the naphthalene ring. Its molecular weight is 201.27 g/mol, with the SMILES notation CCOC1=C(C2=CC=CC=C2C=C1)CN [4]. The ethoxy group’s position distinguishes it from isomers like the methoxy analogue (2-methoxynaphthalen-1-yl)methanamine (C₁₂H₁₃NO, MW 187.24 g/mol) [1] [4].
Table 2: Structural Comparison with Key Isomer
| Property | (2-Ethoxynaphthalen-1-yl)methanamine | (2-Methoxynaphthalen-1-yl)methanamine |
|---|---|---|
| Molecular Formula | C₁₃H₁₅NO | C₁₂H₁₃NO |
| Molecular Weight (g/mol) | 201.27 | 187.24 |
| Substituent at C2 | Ethoxy (–OC₂H₅) | Methoxy (–OCH₃) |
| SMILES | CCOC1=C(C2=CC=CC=C2C=C1)CN | COC1=C(C2=CC=CC=C2C=C1)CN |
Positional isomerism in naphthalenes arises when substituents occupy distinct carbon positions (α/β) or side chains differ. For C₁₃H₁₅NO, isomers include:
The C1-aminomethyl/C2-ethoxy substitution creates steric constraints and electronic effects distinct from C6/C7 analogues, impacting receptor binding [7] [10].
Despite naphthalene’s versatility, C1-alkylamine derivatives remain underexplored. Current research focuses predominantly on:
The aminomethyl-ethoxy combination offers unique advantages:
No pharmacological data exists for (2-ethoxynaphthalen-1-yl)methanamine, contrasting with studied methoxy variants [1] [4]. This gap limits structure-activity relationship (SAR) extrapolations for C1-aminomethyl naphthalenes.
Existing literature reveals critical knowledge voids:
Table 3: Research Gaps in Naphthalene Derivative Studies
| Domain | Known Data | Gaps for (2-Ethoxynaphthalen-1-yl)methanamine |
|---|---|---|
| Metabolic Pathways | CYP450-mediated epoxidation of naphthalenes | Role of ethoxy group in modulating oxidation |
| Biological Targets | Tubulin inhibition by naphthoquinones | Target screens for aminoalkyl derivatives |
| Synthetic Routes | Electrophilic cyclization for naphthalenes | Optimized routes for C1-aminomethyl substitution |
| Pharmacokinetics | Low oral bioavailability in naphthols | ADME properties of ethoxyaminomethyl scaffold |
Future research must prioritize:
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 12273-51-7
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0